molecular formula C12H13N3O3S B12713787 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-, methyl ester CAS No. 82140-63-4

2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-, methyl ester

Cat. No.: B12713787
CAS No.: 82140-63-4
M. Wt: 279.32 g/mol
InChI Key: AHYHDVDMIHICPV-UHFFFAOYSA-N
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Description

“2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-, methyl ester” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido-thiazine core, which is a fused ring system containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido-Thiazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Methylation and oxidation reactions can be used to introduce the methyl and oxo groups.

    Esterification: The carboxylic acid group can be converted to its methyl ester using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include:

    Catalysis: Using catalysts to speed up reactions.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for esterification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

This compound can have various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological molecules. It might:

    Bind to Enzymes: Inhibiting or activating enzyme activity.

    Interact with DNA/RNA: Affecting gene expression or replication.

    Modulate Receptor Activity: Acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-e)(1,3)thiazine Derivatives: Other compounds with similar core structures but different functional groups.

    Thiazine Compounds: Compounds containing the thiazine ring system.

Uniqueness

This compound’s unique combination of functional groups and its specific ring structure might confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

82140-63-4

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

methyl 3,7-dimethyl-2-methylimino-4-oxopyrido[3,2-e][1,3]thiazine-5-carboxylate

InChI

InChI=1S/C12H13N3O3S/c1-6-5-7(11(17)18-4)8-9(14-6)19-12(13-2)15(3)10(8)16/h5H,1-4H3

InChI Key

AHYHDVDMIHICPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)SC(=NC)N(C2=O)C)C(=O)OC

Origin of Product

United States

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